{1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE: is a complex organic compound featuring a pyrazole ring, a piperidine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic conditions . The piperidine ring is then introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups . The furan ring is incorporated through a coupling reaction with furfural or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathways . Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
{1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE: undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
{1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE: has several scientific research applications:
Mechanism of Action
The mechanism of action of {1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to specific receptor sites . The pathways involved in these interactions can vary depending on the biological context and the specific targets .
Comparison with Similar Compounds
{1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE: can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring and exhibit similar chemical reactivity and biological activities.
Piperidine derivatives: Compounds containing the piperidine ring are often used in medicinal chemistry for their pharmacological properties.
Furan derivatives:
The uniqueness of {1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE lies in its combination of these three distinct moieties, which confer a unique set of chemical and biological properties .
Properties
Molecular Formula |
C20H27N5O5S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
[1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H27N5O5S/c1-15-18(13-21-22(15)2)31(28,29)25-7-3-5-16(14-25)19(26)23-8-10-24(11-9-23)20(27)17-6-4-12-30-17/h4,6,12-13,16H,3,5,7-11,14H2,1-2H3 |
InChI Key |
XQEJYTJRHZRJHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.